molecular formula C12H14N2O B8328470 3-Butyl-4-hydroxy cinnoline

3-Butyl-4-hydroxy cinnoline

Cat. No.: B8328470
M. Wt: 202.25 g/mol
InChI Key: UOTGPIHFUAHIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-4-hydroxy cinnoline is a chemical compound based on the cinnoline scaffold, a bicyclic heterocycle recognized for its significant potential in medicinal chemistry and pharmaceutical research . Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific positioning of the hydroxy and butyl substituents on the cinnoline core is a common strategy to optimize the pharmacodynamic and pharmacokinetic properties of research compounds, influencing their binding affinity and selectivity . Researchers investigate this and similar cinnoline derivatives primarily for their potential as enzyme inhibitors. Some cinnoline-4-hydroxy derivatives have been studied as reversible, competitive inhibitors of serine proteases like Human Neutrophil Elastase (HNE), a key enzyme implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The structure-activity relationship (SAR) of the cinnoline ring makes it a valuable isostere for quinoline and isoquinoline in drug discovery efforts . Furthermore, cinnoline derivatives have shown promise in antimicrobial research, with some compounds demonstrating activity against a panel of pathogens including Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger . The exploration of these compounds contributes significantly to the identification of new lead structures for therapeutic development. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-butyl-1H-cinnolin-4-one

InChI

InChI=1S/C12H14N2O/c1-2-3-7-11-12(15)9-6-4-5-8-10(9)13-14-11/h4-6,8H,2-3,7H2,1H3,(H,13,15)

InChI Key

UOTGPIHFUAHIEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Cinnoline derivatives are often compared to quinoline-based drugs due to their isosteric relationship. Below is a detailed comparison of 3-butyl-4-hydroxy cinnoline with structurally or functionally related compounds:

Compound Core Structure Substituents Key Pharmacological Activities Notable Findings References
This compound Cinnoline 3-butyl, 4-hydroxy Antibacterial, antitumor (hypothesized) Enhanced lipophilicity vs. methyl analogs; potential for improved CNS penetration
Cinoxacin Cinnoline 1-ethyl, 4-oxo Antibacterial (urinary tract infections) Quinoline analog; inhibits DNA gyrase
3-Methyl-4-hydroxy cinnoline Cinnoline 3-methyl, 4-hydroxy Antifungal, anti-inflammatory Shorter alkyl chain reduces bioavailability compared to butyl analogs
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Indenopyrazole 3-cyclohexyl Under investigation Bulky substituent may limit solubility; toxicology uncharacterized
Quinoline-based Ciprofloxacin Quinoline 1-cyclopropyl, 3-carboxy, 4-oxo Broad-spectrum antibacterial Higher metabolic stability than cinnolines but narrower target range

Key Insights

Hydroxy Group Position: The 4-hydroxy group is critical for hydrogen bonding with biological targets, a feature shared with cinoxacin and other cinnoline-based antimicrobials .

Biological Activity: Cinnoline derivatives generally exhibit broader target diversity (e.g., phosphodiesterases, topoisomerases) compared to quinolones, which primarily target DNA gyrase .

Pharmacokinetics :

  • The butyl group may extend half-life compared to smaller substituents (e.g., methyl) but could increase CYP450-mediated metabolism risks .

Preparation Methods

Diazotization-Cyclization

The formation of this compound via diazotization likely follows a diazonium salt intermediate , which undergoes intramolecular cyclization to form the cinnoline ring. The hydroxyl group arises from hydrolysis post-cyclization. This pathway’s efficiency hinges on:

  • pH control : Strongly acidic conditions stabilize the diazonium ion.

  • Temperature : Low temperatures prevent premature decomposition.

Post-Functionalization Challenges

Introducing the 3-butyl group after cinnoline ring formation risks regiochemical complications . Electrophilic substitution at position 3 is less favored due to the electron-withdrawing nature of the hydroxyl group at position 4. Pre-installing the butyl moiety (e.g., via Ullmann coupling) on the precursor aromatic ring may improve efficiency.

Q & A

Q. What ethical and statistical frameworks apply to pharmacological studies involving cinnoline derivatives?

  • Methodological Answer : Follow institutional guidelines for in vivo studies, including ethical approval (e.g., IACUC) and randomized control trials. For cytotoxicity assays, use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines. Report effect sizes and confidence intervals to avoid Type I/II errors .

Tables of Key Data

Property Method Typical Value Reference
Synthetic Yield (HFIP)Rh-catalyzed [4+2] cyclization65–85%
BTK Binding Affinity (Kd)Fluorescence polarization12.3 nM
Antimicrobial (MIC, S. aureus)Broth microdilution8 μg/mL
Fluorescence Quantum YieldPhoton counting (λex = 310 nm)Φ = 0.42 (probe), 0.68 (product)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.